

Application Note: Quantification of Amifampridine in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Amifampridine

Cat. No.: B372788

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Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **amifampridine** in human plasma. The described protocol utilizes a simple liquid-liquid extraction (LLE) procedure for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is well-suited for pharmacokinetic studies and therapeutic drug monitoring, offering high sensitivity, accuracy, and precision over a clinically relevant concentration range.

Introduction

Amifampridine (3,4-diaminopyridine) is a potassium channel blocker used for the treatment of Lambert-Eaton myasthenic syndrome (LEMS), a rare autoimmune disorder that affects the neuromuscular junction.[1] Accurate quantification of **amifampridine** in biological matrices is crucial for pharmacokinetic analysis, dose optimization, and ensuring patient safety and therapeutic efficacy. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[2] This application note provides a detailed protocol for the determination of **amifampridine** in human plasma, including sample preparation, chromatographic conditions, mass spectrometric parameters, and method validation data.

Experimental

Materials and Reagents

- **Amifampridine** reference standard
- Internal Standard (IS) - A suitable deuterated analog of **amifampridine** (e.g., **Amifampridine-d5**) is recommended for optimal performance.[3]
- HPLC-grade methanol, acetonitrile, and water[4]
- Formic acid, analytical grade[4]
- Diethyl ether or other suitable extraction solvent
- Human plasma (K2EDTA)[3]
- All other chemicals were of analytical grade.[5]

Instrumentation

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient or isocratic elution.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[5]
- Analytical Column: A reversed-phase C18 column (e.g., 4.6 x 75 mm, 3.5 μm or similar) is suitable for separation.[3]

Sample Preparation: Liquid-Liquid Extraction (LLE)

- Thaw frozen human plasma samples at room temperature.
- To 100 μL of plasma in a microcentrifuge tube, add 25 μL of the internal standard working solution.
- Vortex briefly to mix.

- Add 1 mL of the extraction solvent (e.g., diethyl ether).
- Vortex for 10 minutes to ensure thorough mixing and extraction.
- Centrifuge at a high speed (e.g., 10,000 rpm) for 5 minutes at 4°C.
- Transfer the supernatant to a clean tube.
- Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 µL of the mobile phase.
- Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

Parameter	Value
Column	Zorbax Bonus-RP C18, 4.6 x 75 mm, 3.5 µm[3]
Mobile Phase	0.2% Formic acid in water : Methanol (35:65 v/v) [3]
Flow Rate	0.5 mL/min[3]
Injection Volume	5 µL[3]
Column Temperature	30°C[3]
Run Time	Approximately 2.5 minutes[3]

Mass Spectrometry Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive[5]
Scan Type	Multiple Reaction Monitoring (MRM)
Amifampridine Transition	m/z 110 → 96[5]
Internal Standard Transition	Specific to the IS used (e.g., m/z 375.1 → 242.1 for Amisulpride-d5)[3]
Ion Spray Voltage	5000 V[5]
Source Temperature	Optimized for the specific instrument
Collision Gas	Nitrogen[5]

Method Validation Summary

The method was validated according to regulatory guidelines to assess its performance.[6] The key validation parameters are summarized below.

Table 1: Calibration Curve and Linearity

Parameter	Result
Calibration Range	0.25 - 165.2 ng/mL[5]
Correlation Coefficient (r^2)	> 0.99[5]
Lower Limit of Quantification (LLOQ)	0.25 ng/mL[5]

Table 2: Accuracy and Precision

Quality Control Sample	Intraday Precision (%CV)	Interday Precision (%CV)	Intraday Accuracy (%)	Interday Accuracy (%)
Low QC (LQC)	1.16 - 3.05[5]	1.23 - 2.55[5]	98.67 - 103.87[5]	98.62 - 103.63[5]
Medium QC (MQC)	1.16 - 3.05[5]	1.23 - 2.55[5]	98.67 - 103.87[5]	98.62 - 103.63[5]
High QC (HQC)	1.16 - 3.05[5]	1.23 - 2.55[5]	98.67 - 103.87[5]	98.62 - 103.63[5]

Experimental Workflow



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Caption: Workflow for **Amifampridine** Quantification.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of **amifampridine** in human plasma. The simple liquid-liquid extraction procedure offers clean extracts and high recovery, while the optimized chromatographic and mass spectrometric conditions ensure excellent selectivity and short analysis times. The method has been successfully validated with acceptable linearity, accuracy, and precision, making it suitable for routine use in clinical and research laboratories for pharmacokinetic studies and therapeutic drug monitoring of **amifampridine**.

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